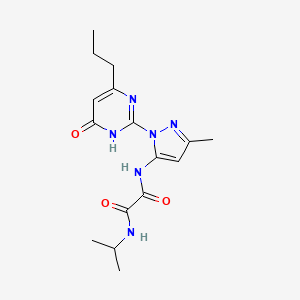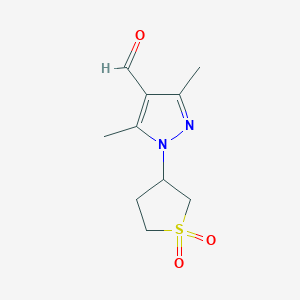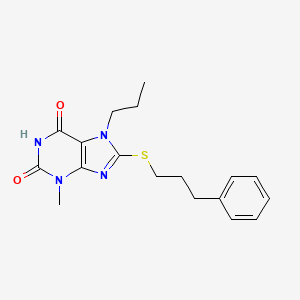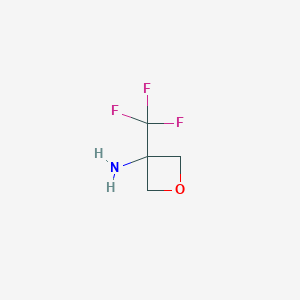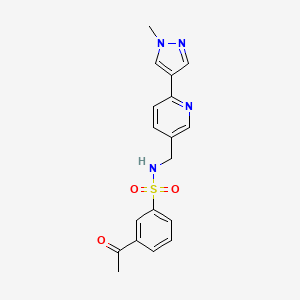
3-acetyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazole-bearing compound known for its diverse pharmacological effects . It has been synthesized and studied for its potent antileishmanial and antimalarial activities .
Synthesis Analysis
The compound is part of a series of hydrazine-coupled pyrazoles that were successfully synthesized . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound was confirmed using elemental microanalysis, FTIR, and 1H NMR techniques . Further details about the molecular structure are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Benzenesulfonamide derivatives have shown significant antimicrobial potential. For instance, Chandak et al. (2013) synthesized a series of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moieties, demonstrating in vitro antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Chandak et al., 2013). El-Sayed et al. (2020) further investigated the antibacterial and antifungal efficacy of pyrazolo[1,5-a]pyrimidine derivatives containing sulfathiazole moieties, highlighting their good antimicrobial activity (El-Sayed et al., 2020).
Anticancer Applications
Sulfonamide derivatives have been evaluated for their anticancer properties. Ghorab et al. (2015) synthesized novel sulfonamide derivatives and assessed their in vitro anticancer activity against human liver and breast cancer cell lines, finding several compounds with higher activity than the reference drug doxorubicin (Ghorab et al., 2015). Another study by Ghorab et al. (2014) focused on synthesizing N-(guanidinyl)benzenesulfonamides, which exhibited promising activity against the MCF7 breast cancer cell line (Ghorab et al., 2014).
Anti-inflammatory and Analgesic Applications
Sulfonamide derivatives have also been explored for their potential anti-inflammatory and analgesic effects. Küçükgüzel et al. (2013) synthesized derivatives with evaluated activities against inflammation and pain, demonstrating significant potential without causing tissue damage in liver, kidney, colon, and brain compared to controls (Küçükgüzel et al., 2013).
Enzyme Inhibition
Some benzenesulfonamide derivatives are designed as selective inhibitors for specific enzymes. For example, Chang et al. (2017) reported the design of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as highly selective inhibitors for the ZAK kinase, with potent in vitro and in vivo activity, indicating potential therapeutic applications (Chang et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, involved in critical biological processes.
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Related compounds have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-acetyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-13(23)15-4-3-5-17(8-15)26(24,25)21-10-14-6-7-18(19-9-14)16-11-20-22(2)12-16/h3-9,11-12,21H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZOERAECUVUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
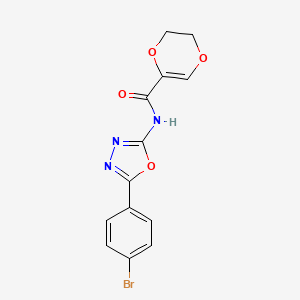
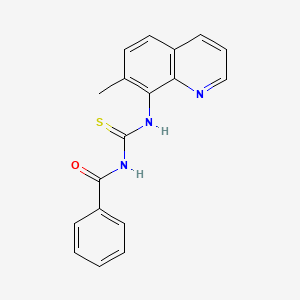
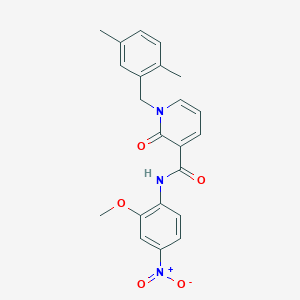
![12-chloro-4-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2966846.png)
![2-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2966847.png)
![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)
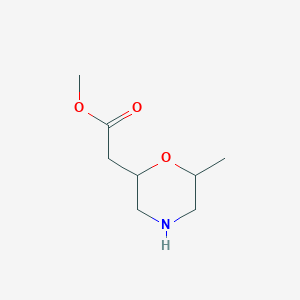
![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2966851.png)
![N-cyclopentyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2966856.png)
